4-(Tetrahydro-furan-2-yl)-butan-2-ol
Description
Contextualizing 4-(Tetrahydro-furan-2-yl)-butan-2-ol within Organic Synthesis Research
The significance of this compound in organic synthesis is primarily linked to the selective hydrogenation of furan (B31954) derivatives. Furan compounds, which are aromatic heterocyclic molecules, can be hydrogenated to yield their saturated counterparts, tetrahydrofurans. This transformation is of considerable interest as it allows for the conversion of biomass-derived platform chemicals, such as furfural (B47365), into valuable saturated compounds.
A notable example of the formation of this compound is in the catalytic hydrogenation of 4-(furan-2-yl)but-3-en-2-one. Research has demonstrated that this reaction can be achieved with high efficiency. For instance, a synthesis route utilizing a 5% active carbon-supported ruthenium catalyst with hydrogen gas in cyclohexane (B81311) at 100°C has been reported to yield this compound with a reference yield of 81.0%. lookchem.com
This selective hydrogenation is a key area of investigation. A study published in Nature Chemistry by Bordet et al. highlights the use of ruthenium nanoparticles on a CO2-responsive support for adaptive catalysis in hydrogenation reactions. researchgate.net In their work, the hydrogenation of furfural acetone (B3395972), a related substrate, was investigated. The research demonstrated that the selectivity of the hydrogenation could be controlled. Under specific conditions, the furan ring and other reducible functional groups in the precursor molecule are saturated, leading to the formation of products like this compound. This level of control is crucial for producing specific desired compounds from complex starting materials.
The synthesis of substituted tetrahydrofurans is a broad and active area of research due to the prevalence of the tetrahydrofuran (B95107) motif in a wide array of natural products and biologically active molecules. nih.gov The methodologies for creating these structures are diverse and include nucleophilic substitution processes, intramolecular additions of alcohols to epoxides, and various cycloaddition reactions. The formation of this compound through the hydrogenation of a furan precursor represents a specific and important application within this broader field.
Historical Perspectives on the Research of this compound
The conversion of furans to tetrahydrofurans through hydrogenation is a foundational reaction in heterocyclic chemistry. This process of saturating the furan ring has been a staple in organic synthesis for many decades, allowing chemists to access the more flexible and non-aromatic tetrahydrofuran structure from its rigid, aromatic precursor.
The specific molecule, this compound, likely emerged from research focused on the comprehensive hydrogenation of furan-containing molecules with extended side chains. The development of more sophisticated and selective catalytic systems, such as those employing ruthenium and other noble metals, has enabled chemists to target specific bonds for reduction, leading to the efficient synthesis of complex saturated molecules like the one . The work by Bordet et al. represents a modern chapter in this ongoing story, showcasing the fine-tuning of catalytic systems to achieve high selectivity in the production of specific tetrahydrofuran derivatives. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-(oxolan-2-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)4-5-8-3-2-6-10-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLNBMHKAAHKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280752 | |
| Record name | 4-(oxolan-2-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4527-76-8 | |
| Record name | NSC18519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(oxolan-2-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Tetrahydro Furan 2 Yl Butan 2 Ol
Traditional Synthetic Routes to 4-(Tetrahydro-furan-2-yl)-butan-2-ol
Traditional synthetic routes often rely on a sequence of well-established organic reactions, including condensation, reduction, and substitution, to construct the target molecule from simpler precursors.
Condensation reactions, particularly aldol (B89426) condensations, are pivotal in forming the carbon backbone of precursors to this compound. A prominent pathway begins with the condensation of furfural (B47365), a biomass-derived aldehyde, with acetone (B3395972). This reaction yields 4-(furan-2-yl)but-3-en-2-one, an unsaturated ketone commonly known as furfuralacetone (B7805260). rsc.org This intermediate contains the necessary furan (B31954) ring and a four-carbon side chain, which can then be subjected to further transformations to produce the desired saturated alcohol.
Reduction is a critical step in converting unsaturated furanic precursors into the final saturated compound, this compound. Starting from an intermediate like furfuralacetone, the synthesis involves a complex network of hydrogenation reactions. rsc.org
The process typically proceeds through the following key steps:
The rapid hydrogenation of the carbon-carbon double bond in the furfuralacetone side chain produces 4-(furan-2-yl)butan-2-one (FK). rsc.org
From this saturated ketone intermediate, two reduction pathways are possible:
Hydrogenation of the keto group yields 4-(furan-2-yl)butan-2-ol (FA). rsc.org
Alternatively, hydrogenation of the furan ring first leads to 4-(tetrahydrofuran-2-yl)butan-2-one (THFK). rsc.org
Both of these intermediates, FA and THFK, can be further hydrogenated to form the final product, this compound (THFA). rsc.org In the case of FA, the furan ring is reduced, while for THFK, the ketone group is reduced.
The following table summarizes the key intermediates in this reduction-based pathway.
| Compound Name | Abbreviation | Molecular Formula | Role in Synthesis |
| 4-(furan-2-yl)but-3-en-2-one | Furfuralacetone | C₉H₈O₂ | Initial precursor from condensation |
| 4-(furan-2-yl)butan-2-one | FK | C₈H₁₀O₂ | Intermediate after C=C bond reduction rsc.org |
| 4-(furan-2-yl)butan-2-ol | FA | C₈H₁₂O₂ | Intermediate after keto group reduction rsc.org |
| 4-(tetrahydrofuran-2-yl)butan-2-one | THFK | C₈H₁₂O₂ | Intermediate after furan ring reduction rsc.org |
| This compound | THFA | C₈H₁₆O₂ | Final Product rsc.org |
Nucleophilic substitution offers a conceptual pathway for constructing the carbon skeleton and introducing the hydroxyl group. While direct synthesis of this compound via this method is not extensively detailed, the principles can be applied. For instance, a Williamson ether synthesis approach, used for structurally related compounds, involves the reaction of an alkoxide with an alkyl halide. A hypothetical route could involve the reaction of a suitable organometallic reagent, such as a Grignard reagent derived from a halogenated tetrahydrofuran (B95107) derivative, with an electrophile like acetaldehyde (B116499) to form the secondary alcohol functionality.
During the synthesis of this compound from furanic precursors, the stability of the heterocyclic ring is crucial. Side reactions can occur, such as the formation of spiro compounds like 2-methyl-1,6-dioxaspiro[4.4]nonane. rsc.org The formation of this byproduct proceeds through a partially hydrogenated intermediate, 4-(4,5-dihydrofuran-2-yl)butan-2-ol, which highlights the reactivity of the dihydrofuran ring system during the reduction process. rsc.org Although not a direct ring-opening to form the final product, these intramolecular cyclization reactions demonstrate the complex chemistry involved in modifying the furan ring.
Catalytic Approaches in the Synthesis of this compound
Catalysis, particularly heterogeneous catalysis, is central to the efficient synthesis of this compound, providing pathways with high selectivity and yield under controlled conditions.
The multi-step hydrogenation of furfural-derived precursors to this compound is effectively achieved using heterogeneous catalysts. A common system employs a noble metal catalyst, such as Ruthenium on a carbon support (Ru/C), in a batch reactor under hydrogen pressure. rsc.org This setup facilitates the sequential reduction of the carbon-carbon double bond, the furan ring, and the ketone functional group required to obtain the final product. rsc.org The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired product while minimizing side reactions.
The table below outlines typical conditions for the catalytic hydrodeoxygenation of the fully saturated intermediate to a biofuel, which starts from the pure this compound.
| Parameter | Value | Source |
| Catalyst | 5 wt% Ru/C | rsc.org |
| Co-catalyst | Amberlyst 36 (acid) | rsc.org |
| Solvent | Cyclohexane (B81311) | rsc.org |
| Pressure | 80 bar H₂ | rsc.org |
| Temperature | 150 °C | rsc.org |
| Substrate | This compound (THFA) | rsc.org |
Homogeneous Catalysis in the Preparation of this compound
Homogeneous catalysis offers a powerful tool for the synthesis of this compound, primarily through the hydrogenation of furan precursors. Ruthenium and rhodium complexes are particularly effective for this transformation. The hydrogenation of the furan ring in a precursor molecule like 4-(furan-2-yl)butan-2-ol directly yields the target compound.
Ruthenium-based catalysts, for instance, have demonstrated high activity and selectivity in the hydrogenation of furan derivatives. bohrium.comresearchgate.net In a typical reaction, a ruthenium complex bearing specific ligands is used to catalyze the reduction of the furan ring under hydrogen pressure. The choice of ligands and reaction conditions, such as temperature and solvent, is crucial in achieving high yields and preventing side reactions, such as hydrogenolysis of the C-O bond. bohrium.com One study highlighted the use of ruthenium nanoparticles on a CO2-responsive support for the hydrogenation of furan-containing ketones, which could be adapted for the synthesis of this compound. nih.gov This adaptive catalytic system allows for control over the hydrogenation network, selectively reducing the furan ring while preserving the alcohol functionality. nih.gov
Rhodium complexes are also widely employed in homogeneous catalysis for hydrogenation reactions. nih.govmdpi.comnih.gov While specific examples for the direct synthesis of this compound are less common in readily available literature, the known ability of rhodium catalysts to reduce aromatic and heterocyclic rings suggests their applicability. The selection of appropriate phosphine (B1218219) ligands can tune the catalyst's activity and selectivity for the desired transformation.
| Catalyst Type | Precursor | Key Features | Potential Advantages |
|---|---|---|---|
| Ruthenium Complexes | 4-(Furan-2-yl)butan-2-ol | High activity and selectivity for furan ring hydrogenation. bohrium.comresearchgate.net | Direct conversion to the target molecule. |
| Ruthenium Nanoparticles on CO2-Responsive Support | Furan-containing ketones | Adaptive catalysis with controllable selectivity. nih.gov | Potential for "switchable" catalysis. |
| Rhodium Complexes | 4-(Furan-2-yl)butan-2-ol | Effective for hydrogenation of heterocyclic rings. nih.govmdpi.comnih.gov | Tunable reactivity with various phosphine ligands. |
Organometallic Catalysis in this compound Synthesis
Organometallic reagents and catalysts provide versatile pathways for the construction of the carbon skeleton and the stereoselective formation of substituted tetrahydrofurans.
One prominent approach involves the use of Grignard reagents in reactions with furan-based starting materials. organicchemistrytutor.comkhanacademy.orgyoutube.com For instance, the reaction of a suitable Grignard reagent with a furan-2-yl ketone or aldehyde can generate the precursor 4-(furan-2-yl)butan-2-ol. Subsequent hydrogenation of the furan ring, as discussed in the homogeneous catalysis section, would then yield the final product. The Barbier-Grignard procedure, where the carbonyl compound and the halide are added simultaneously to magnesium, can be advantageous in certain cases, particularly with highly reactive halides. google.com
Palladium-catalyzed reactions offer another powerful strategy for the synthesis of substituted tetrahydrofurans. nih.gov These methods often involve the reaction of a γ-hydroxy alkene with an aryl or vinyl halide, leading to the formation of both a C-C and a C-O bond in a single step. While not a direct synthesis of this compound, this methodology can be adapted to construct the substituted tetrahydrofuran core with high stereoselectivity. For example, a suitably functionalized γ-hydroxy alkene could be cyclized and coupled with a vinyl partner, which could then be further elaborated to the butan-2-ol side chain.
Biocatalytic Pathways to this compound
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral alcohols and other fine chemicals. nih.gov The production of this compound can be envisioned through chemo-enzymatic or fully biocatalytic routes, often starting from biomass-derived precursors.
A plausible biocatalytic approach involves a two-step process. The first step would be the biocatalytic reduction of a prochiral ketone precursor, 4-(furan-2-yl)butan-2-one, to the corresponding chiral alcohol, 4-(furan-2-yl)butan-2-ol. This can be achieved with high enantioselectivity using whole-cell biocatalysts or isolated ketoreductases. nih.govmdpi.compsu.edunih.govbohrium.com Many microorganisms, such as Acetobacter pasteurianus, have been shown to catalyze the anti-Prelog reduction of ketones, yielding (R)-alcohols with excellent enantiomeric excess. nih.gov The second step would involve the hydrogenation of the furan ring. While biocatalytic hydrogenation of the furan ring is less common, advances in this area are being made. acs.org
Alternatively, a chemo-enzymatic strategy could be employed where the ketone reduction is performed biocatalytically, and the subsequent furan ring hydrogenation is carried out using a traditional chemical catalyst. This hybrid approach combines the high stereoselectivity of biocatalysis with the efficiency of established chemical hydrogenation methods.
| Biocatalytic Step | Substrate | Biocatalyst | Product | Key Advantages |
|---|---|---|---|---|
| Ketone Reduction | 4-(Furan-2-yl)butan-2-one | Whole cells (e.g., Acetobacter pasteurianus) or isolated ketoreductases nih.gov | (R)- or (S)-4-(Furan-2-yl)butan-2-ol | High enantioselectivity, mild reaction conditions. nih.govmdpi.com |
| Furan Ring Hydrogenation | 4-(Furan-2-yl)butan-2-ol | Developing biocatalysts acs.org | This compound | Potentially fully "green" synthetic route. |
Advanced Synthetic Techniques for this compound
Modern synthetic methodologies, such as flow chemistry and the application of green chemistry principles, offer significant improvements in the synthesis of this compound in terms of efficiency, safety, and sustainability.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous flow synthesis, provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uc.pt The synthesis of this compound can benefit from the implementation of flow chemistry in several key steps.
For instance, the hydrogenation of the furan precursor could be performed in a flow reactor packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. Furthermore, the use of a packed-bed reactor simplifies catalyst separation and recycling. The synthesis of substituted alcohols and heterocycles has been successfully demonstrated using flow chemistry, highlighting its applicability to the synthesis of the target molecule. acs.orgnih.govvapourtec.comsyrris.com
Organometallic reactions, such as Grignard additions, which are often highly exothermic and difficult to control in batch, can be safely and efficiently conducted in a flow system. The small reaction volume in a microreactor allows for rapid heat dissipation, minimizing the risk of thermal runaways and improving the safety profile of the synthesis.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing more sustainable chemical processes. rsc.orgnih.govresearchgate.nettandfonline.comresearchgate.net The synthesis of this compound can be made more environmentally friendly by incorporating these principles.
A key aspect of a green synthesis is the use of renewable feedstocks. The furan core of the precursor molecule, 4-(furan-2-yl)butan-2-ol, can be derived from biomass. Furfural, a platform chemical obtained from the dehydration of pentose (B10789219) sugars from lignocellulosic biomass, can serve as a starting material for the synthesis of the precursor. This bio-based route significantly reduces the reliance on fossil fuels.
Other green chemistry principles that can be applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2.
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, align with this principle.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Total Synthesis Strategies Utilizing or Leading to this compound
Substituted tetrahydrofurans are common structural motifs in a wide range of natural products with diverse biological activities, including annonaceous acetogenins, lignans, and polyether ionophores. nih.gov Therefore, this compound represents a valuable chiral building block for the total synthesis of such complex molecules.
For example, a total synthesis might involve the coupling of an enantiopure this compound derivative with another complex fragment, followed by further functional group manipulations to complete the synthesis of the target natural product. The presence of the hydroxyl group and the tetrahydrofuran ring in the building block provides multiple points for further chemical transformations.
Retrosynthetic Analysis of this compound and Related Scaffolds
Retrosynthetic analysis is a powerful methodology utilized in organic synthesis to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds and converting functional groups to reveal potential synthetic pathways. For the molecule this compound, several logical disconnections can be proposed based on its structural features, namely the secondary alcohol and the substituted tetrahydrofuran ring.
A primary disconnection strategy for this compound involves the carbon-carbon bond between the stereocenter of the butan-2-ol moiety and the tetrahydrofuran ring. This leads to two key synthons: a nucleophilic tetrahydrofuranyl species and an electrophilic butanal derivative. A plausible synthetic equivalent for the nucleophilic synthon is a Grignard reagent derived from 2-bromotetrahydrofuran, while the electrophilic counterpart could be propanal. Alternatively, disconnection of the methyl group from the alcohol carbon suggests a different set of precursors.
Another major retrosynthetic approach focuses on the formation of the tetrahydrofuran ring itself. This can be envisioned through an intramolecular cyclization of a linear precursor containing the necessary functional groups. For instance, a diol with appropriately positioned hydroxyl groups can undergo acid-catalyzed dehydration and cyclization to form the tetrahydrofuran ring.
A third strategy emerges from the synthesis of the target molecule via hydrogenation of furfural-derived compounds. This suggests a retrosynthesis where the tetrahydrofuran ring is derived from a furan ring, and the butan-2-ol side chain is constructed from a butan-2-one precursor.
The following table summarizes the key retrosynthetic disconnections for this compound:
| Disconnection Strategy | Key Bond Disconnected | Synthons | Potential Starting Materials |
| Strategy 1: Side Chain Addition | C2-C3 of the butanol side chain | 2-(bromomethyl)tetrahydrofuran and acetone enolate | 2-(Bromomethyl)tetrahydrofuran, Acetone |
| C1-C2 of the butanol side chain | Tetrahydrofuran-2-carbaldehyde and propyl Grignard reagent | Tetrahydrofuran-2-carbaldehyde, Propyl bromide, Magnesium | |
| C2-Methyl of the butanol side chain | 4-(Tetrahydrofuran-2-yl)butanal and methyl Grignard reagent | 4-(Tetrahydrofuran-2-yl)butanal, Methyl bromide, Magnesium | |
| Strategy 2: Tetrahydrofuran Ring Formation | C-O bond of the tetrahydrofuran ring | 1,4,7-Octanetriol | A suitable precursor for octanetriol |
| Strategy 3: Furan Hydrogenation | Reduction of the furan ring | 4-(Furan-2-yl)butan-2-ol | 4-(Furan-2-yl)butan-2-one, Sodium borohydride |
A more detailed examination of a potential synthetic route derived from retrosynthetic analysis involves the hydrogenation of furan-containing precursors. For instance, the synthesis of 4-(tetrahydrofuran-2-yl)butan-2-ol can be achieved through the hydrogenation of 4-(furan-2-yl)butan-2-one. rsc.org This precursor, in turn, can be obtained from the aldol condensation of furfural and acetone. The subsequent reduction of the ketone and hydrogenation of the furan ring lead to the target molecule.
The following table outlines a forward synthesis based on this retrosynthetic approach:
| Step | Reaction | Reactants | Product |
| 1 | Aldol Condensation | Furfural, Acetone | 4-(Furan-2-yl)but-3-en-2-one |
| 2 | Selective Hydrogenation | 4-(Furan-2-yl)but-3-en-2-one, H₂, Pd/C | 4-(Furan-2-yl)butan-2-one |
| 3 | Reduction of Ketone | 4-(Furan-2-yl)butan-2-one, NaBH₄ | 4-(Furan-2-yl)butan-2-ol |
| 4 | Hydrogenation of Furan Ring | 4-(Furan-2-yl)butan-2-ol, H₂, Ni or Ru catalyst | 4-(Tetrahydrofuran-2-yl)butan-2-ol |
This multi-step synthesis demonstrates how retrosynthetic analysis can guide the development of a practical and efficient route to a target molecule, starting from simple and readily available precursors.
Chemical Reactivity and Transformations of 4 Tetrahydro Furan 2 Yl Butan 2 Ol
Reactions Involving the Hydroxyl Functionality of 4-(Tetrahydro-furan-2-yl)-butan-2-ol
The secondary hydroxyl group on the butanol chain is a key site for various chemical reactions, including esterification, ether formation, oxidation, and dehydration.
The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic synthesis. For this compound, the secondary hydroxyl group can react with a carboxylic acid or its derivative to form the corresponding ester. A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.comchemguide.co.uk The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester. masterorganicchemistry.com To favor the formation of the product, water is often removed as it is formed. chemguide.co.uk
Table 1: General Fischer Esterification Reaction
| Reactants | Catalyst | Product | Byproduct |
|---|
Various reagents can be employed for esterification, each with specific advantages regarding reaction conditions and substrate scope. organic-chemistry.org
The hydroxyl group of this compound can be converted into an ether linkage. A prevalent method for synthesizing ethers is the Williamson ether synthesis. This process involves two steps: first, the deprotonation of the alcohol using a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, this alkoxide then reacts with an alkyl halide (such as ethyl iodide) in a nucleophilic substitution reaction to form the ether.
Another pathway for ether formation is through an acid-catalyzed reaction. In this mechanism, the hydroxyl group is protonated by an acid catalyst, which transforms it into a better leaving group (water). Another alcohol molecule can then act as a nucleophile, attacking the electrophilic carbon and forming an ether bond after deprotonation.
Table 2: Common Etherification Strategies
| Method | Reagents | Intermediate | Product |
|---|---|---|---|
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Alkoxide | 2-(1-Alkoxy-3-methylpropyl)tetrahydrofuran |
As a secondary alcohol, the hydroxyl group in this compound can be oxidized to form a ketone. This transformation results in the formation of 4-(tetrahydro-furan-2-yl)-butan-2-one. A variety of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more selective methods. The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups in the molecule.
Conversely, while the alcohol is already in a relatively reduced state, the corresponding ketone, 4-(tetrahydro-furan-2-yl)-butan-2-one, can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydroxyl group itself can be removed entirely through reductive processes, though this typically requires converting it into a better leaving group first.
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. The mechanism begins with the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to generate a secondary carbocation. chemguide.co.uk
A proton is then removed from an adjacent carbon atom to form a double bond. Due to the structure of the carbocation intermediate, there are two possible locations from which a proton can be abstracted, leading to a mixture of alkene products. chemguide.co.uk This is analogous to the dehydration of butan-2-ol, which yields a mixture of but-1-ene and but-2-ene (as cis and trans isomers). chemguide.co.uk
Table 3: Potential Dehydration Products
| Product Name | Description |
|---|---|
| 4-(Tetrahydro-furan-2-yl)-but-1-ene | Formed by removing a proton from the terminal methyl group (C1). |
Reactions Involving the Tetrahydrofuran (B95107) Ring of this compound
The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions, typically involving strong acids or specialized catalysts.
The cleavage of the ether linkages in the THF ring can be initiated by strong electrophiles or Lewis acids. nih.gov For instance, frustrated Lewis pairs (FLPs), which feature a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, have been shown theoretically and experimentally to activate and open THF rings. nih.gov The reaction is initiated by the Lewis acid component of the FLP attacking the oxygen atom of the THF ring.
In the presence of certain nucleophiles and an appropriate catalyst, the THF ring can be opened to incorporate other functionalities. For example, the reaction of a boryl triflate with aryloxides in THF can result in the insertion of the THF molecule between the boryl group and the aryloxide, yielding a ring-opened product. rsc.org This process highlights a method for cleaving the C-O bond of the ether.
The oxidation of the THF ring itself can also lead to ring-opened products. For example, the oxidation of THF can yield intermediates like 2-hydroxytetrahydrofuran, which can be further oxidized to γ-butyrolactone (BTL) or 4-hydroxybutyric acid. rsc.org
Functionalization of the Tetrahydrofuran Ring
The tetrahydrofuran ring in this compound, a 2-alkyl-substituted cyclic ether, can undergo several transformations, primarily involving the cleavage of the carbon-oxygen bonds within the ring.
Ring-Opening Reactions:
Acid-catalyzed ring-opening of 2-substituted tetrahydrofurans can proceed to form diols. For instance, in the presence of an acid catalyst, the ether oxygen can be protonated, making the C2 and C5 carbons susceptible to nucleophilic attack. While specific studies on this compound are not prevalent in the literature, analogous reactions with other 2-alkyltetrahydrofurans suggest that treatment with aqueous acid would lead to the formation of octane-1,4-diol.
Reductive cleavage of the THF ring is another important functionalization strategy. The use of reducing agents in the presence of a Lewis acid can lead to the selective opening of the ether linkage. For example, the hydrogenolysis of 2-aryloxytetrahydrofurans with reagents like AlH2Cl has been shown to proceed via cleavage of the exo C–O bond. cdnsciencepub.comresearchgate.netingentaconnect.com Similar conditions applied to this compound would be expected to yield octane-1,4-diol.
| Reaction Type | Reagents and Conditions | Expected Product |
| Acid-Catalyzed Ring Opening | Dilute aqueous acid (e.g., H2SO4), heat | Octane-1,4-diol |
| Reductive Cleavage | Lewis acid (e.g., AlCl3), reducing agent (e.g., LiAlH4) | Octane-1,4-diol |
Hydrodeoxygenation of this compound
Hydrodeoxygenation (HDO) is a crucial process for converting biomass-derived oxygenates into hydrocarbon fuels. rsc.orgrsc.orgnih.govbohrium.comresearchgate.net The complete removal of both the hydroxyl and ether oxygen atoms from this compound would yield octane. This transformation typically requires heterogeneous catalysts and hydrogen gas at elevated temperatures and pressures.
The HDO of furanic compounds often proceeds in a stepwise manner. nih.govbohrium.comresearchgate.net For this compound, the process would likely involve:
Dehydration of the secondary alcohol to form an alkene.
Hydrogenation of the resulting double bond.
Hydrogenolysis of the tetrahydrofuran ring to open the cyclic ether.
Further hydrogenation and deoxygenation steps to remove the remaining oxygen atom and saturate the carbon chain.
A variety of catalysts have been employed for the HDO of biomass-derived furans, including noble metals like ruthenium and palladium, as well as non-precious metal catalysts. rsc.orgrsc.org The choice of catalyst and reaction conditions can influence the selectivity towards the desired alkane product and minimize side reactions such as cracking.
| Catalyst System | Typical Conditions | Primary Product |
| Ru/C, Ru/TiO2 | 150-250°C, 20-50 bar H2 | Octane |
| Pd/C with acidic co-catalyst | 150-250°C, 20-50 bar H2 | Octane |
| Ni-based catalysts | 200-300°C, 30-70 bar H2 | Octane and cracking products |
Derivatization Strategies for this compound for Further Synthetic Utility
The secondary hydroxyl group in this compound is a prime site for derivatization, allowing for the introduction of various functional groups and the extension of the carbon skeleton.
Esterification:
The secondary alcohol can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. medcraveonline.com However, for a secondary alcohol like this compound, using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) can provide higher yields and milder reaction conditions.
| Esterification Method | Reagents | General Product |
| Fischer Esterification | R-COOH, H+ catalyst | 4-(Tetrahydro-furan-2-yl)-butan-2-yl ester |
| Acylation with Acid Chloride | R-COCl, Pyridine | 4-(Tetrahydro-furan-2-yl)-butan-2-yl ester |
| Acylation with Anhydride | (R-CO)2O, Pyridine | 4-(Tetrahydro-furan-2-yl)-butan-2-yl ester |
Etherification:
The Williamson ether synthesis provides a route to convert the hydroxyl group into an ether linkage. lumenlearning.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.combyjus.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of an ether. Given that this compound is a secondary alcohol, the choice of the alkyl halide is important to favor the SN2 reaction and avoid elimination side reactions. Primary alkyl halides are generally preferred. masterorganicchemistry.com
| Step | Reagents | Intermediate/Product |
| 1. Alkoxide Formation | NaH | Sodium 4-(tetrahydro-furan-2-yl)-butan-2-oxide |
| 2. Nucleophilic Substitution | R-X (primary alkyl halide) | 2-(Alkoxy)-4-(tetrahydro-furan-2-yl)-butane |
These derivatization strategies significantly broaden the synthetic potential of this compound, enabling its use as a building block for more complex molecules in various fields, including the synthesis of fine chemicals and potentially in the flavor and fragrance industry due to its structural motifs. researchgate.netresearchgate.net
Mechanistic and Theoretical Investigations of 4 Tetrahydro Furan 2 Yl Butan 2 Ol Reactions
Reaction Pathway Elucidation for the Synthesis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol
The synthesis of this compound is not extensively detailed in dedicated literature. However, its structure suggests that a primary and plausible reaction pathway involves the intramolecular cyclization of a suitable polyol precursor, analogous to the well-established synthesis of tetrahydrofuran (B95107) (THF) from 1,4-butanediol (B3395766). nih.gov This process is typically an acid-catalyzed dehydration reaction.
The likely precursor for this synthesis would be an octane-1,4,7-triol. The reaction pathway would proceed via the protonation of one of the terminal hydroxyl groups by an acid catalyst, followed by the intramolecular nucleophilic attack of the hydroxyl group at the C4 position. This attack results in the formation of the five-membered tetrahydrofuran ring and the elimination of a water molecule. The hydroxyl group on the butan-2-ol side chain would remain, provided the reaction conditions are controlled to favor the formation of the five-membered ring.
Alternative pathways could involve multi-step syntheses, such as the alkylation of a pre-formed tetrahydrofuran derivative or the transformation of other furan-containing compounds. organic-chemistry.orgnih.gov
Mechanistic Studies of Transformations Involving this compound
Mechanistic studies of transformations involving this compound can be inferred by examining the reactivity of its constituent functional groups: the tetrahydrofuran ring and the secondary alcohol. The THF ether linkage is generally stable but can undergo cleavage under strong acidic conditions. The secondary alcohol on the side chain can participate in typical alcohol reactions such as oxidation, esterification, and dehydration.
Catalysts are crucial for both the synthesis and subsequent transformations of this compound.
In Synthesis:
Acid Catalysts : The synthesis of tetrahydrofuran rings via dehydration of diols is typically acid-catalyzed. nih.gov Protons (H+) from mineral acids or solid acid catalysts serve to protonate a hydroxyl group, converting it into a good leaving group (water). libretexts.org In studies on 1,4-butanediol dehydration, it was found that at near-neutral pH in high-temperature water, H2O itself can act as a proton donor, facilitating the reaction without an added catalyst. nih.govresearchgate.net Solid acid catalysts, such as γ-Al2O3, zeolites (H-Beta, H-Y, H-ZSM-5), and ion-exchange resins (Amberlyst-15), are also effective and offer advantages in terms of separation and reusability. osti.govdntb.gov.ua For instance, γ-Al2O3 has been shown to be highly active and selective for the gas-phase dehydration of tetrahydrofurfuryl alcohol. osti.gov
Metal Catalysts : Various metal catalysts, including rhodium, palladium, and gold, are used in different strategies for tetrahydrofuran synthesis, such as intramolecular hydroalkoxylation or C-H bond insertion processes. organic-chemistry.orgnih.gov For example, Rh₂(OAc)₄ can catalyze the synthesis of substituted tetrahydrofurans from γ-alkoxy-α-diazo esters. nih.gov
In Transformations:
Oxidation : The secondary alcohol can be oxidized to a ketone, 4-(tetrahydro-furan-2-yl)-butan-2-one. This transformation is often carried out using chromium-based reagents or milder, more modern catalytic systems.
Ring Opening : The tetrahydrofuran ring can be opened under catalysis. For example, Friedel-Crafts alkylation using a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) can open the THF ring to form substituted products. google.com
The table below summarizes catalysts used in analogous tetrahydrofuran synthesis and transformation reactions.
| Reaction Type | Catalyst | Precursor/Substrate | Product | Reference |
| Intramolecular Dehydration | H+ (in high-temp water) | 1,4-Butanediol | Tetrahydrofuran | nih.gov |
| Gas-Phase Dehydration | γ-Alumina (γ-Al₂O₃) | Tetrahydrofurfuryl Alcohol | 3,4-Dihydropyran | osti.gov |
| C-H Bond Insertion | Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) | γ-Alkoxy-α-diazo esters | Substituted Tetrahydrofurans | nih.gov |
| Ring Opening/Alkylation | Aluminum trichloride (AlCl₃) | Tetrahydrofuran | 4-Phenyl-butanol ester | google.com |
The identification of reaction intermediates is key to understanding the mechanism. In the acid-catalyzed synthesis of the tetrahydrofuran ring from a diol, the primary intermediates are:
Protonated Alcohol (Alkyloxonium Ion) : The reaction initiates with the protonation of a hydroxyl group by an acid catalyst. This converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺). libretexts.org
Carbocation : Depending on the substrate structure and reaction conditions (Sₙ1 vs. Sₙ2 pathway), the departure of the water molecule can lead to the formation of a carbocation intermediate. This carbocation is then attacked by the other hydroxyl group in an intramolecular fashion. nih.govlibretexts.org In an Sₙ2-type mechanism, the intramolecular nucleophilic attack occurs simultaneously with the departure of the water molecule, avoiding a discrete carbocation intermediate. libretexts.org
For transformations involving the compound, intermediates would vary. For example, the oxidation of the secondary alcohol would proceed through intermediates specific to the chosen oxidant. Ring-opening reactions catalyzed by Lewis acids would involve complex intermediates where the ether oxygen is coordinated to the Lewis acid, activating the C-O bonds for cleavage. google.com
The choice of solvent can significantly influence the rate and outcome of both the synthesis and subsequent reactions of this compound.
In the synthesis via diol dehydration, the solvent plays a multifaceted role. In studies using high-temperature liquid water (HTW) as a medium for 1,4-butanediol dehydration, water acts as both the solvent and a reactant/catalyst. nih.gov The properties of water change dramatically under these conditions, with its dielectric constant decreasing and its ion product (Kw) increasing, making it a suitable medium for reactions that might otherwise require organic solvents and acid catalysts. nih.govresearchgate.net The use of HTW can thus provide a "greener" reaction pathway. researchgate.net
In other reactions, such as those involving the secondary alcohol group (e.g., Sₙ2 substitution), polar aprotic solvents would be expected to accelerate the reaction rate by solvating the cation but not the nucleophile. For reactions proceeding through carbocation intermediates (Sₙ1), polar protic solvents would be favored as they can stabilize the charged intermediate.
In the study of THFA dehydration, the reaction rate showed a positive order dependence (~0.5) on the partial pressure of THFA and negative order dependencies on the partial pressures of the products, dihydropyran and water. osti.gov A kinetic model based on Hougen-Watson kinetics was developed, assuming that the surface reaction is the rate-determining step. osti.gov
A similar approach could be used to study the synthesis or transformations of this compound. A hypothetical kinetic study for its synthesis from a triol precursor might involve varying the concentration of the triol and the acid catalyst to determine the reaction order with respect to each reactant.
The table below shows kinetic parameters from a related reaction.
| Reaction | Catalyst | Rate Law Type | Key Findings | Reference |
| THFA Dehydration | γ-Al₂O₃ | Hougen-Watson | Rate has positive order (~0.5) in THFA and negative order in products (DHP, H₂O). | osti.gov |
| 1,4-Butanediol Dehydration | None (in HTW) | Reversible, pH-dependent | Rate is insensitive to pH near neutral, suggesting H₂O acts as proton donor. | nih.gov |
Theoretical Chemistry Investigations
While specific computational studies on this compound were not found, theoretical chemistry provides powerful tools to investigate its properties and reactivity. Density Functional Theory (DFT) and other in silico methods can be used to:
Determine Thermochemical Properties : Calculate key values such as the enthalpy of formation (ΔfH°), bond dissociation energies, and conformational analysis to identify the most stable geometric isomers. ulster.ac.uk
Model Reaction Pathways : Map the potential energy surface for a reaction, allowing for the calculation of activation barriers (energy of transition states) and reaction enthalpies. This helps to elucidate reaction mechanisms and predict the most favorable pathway. Computational studies on the dehydration of diols have been used to analyze competing reaction pathways and explain experimental observations. researchgate.net
Analyze Reactivity : The analysis of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. ulster.ac.uk This would allow for predictions of how this compound would react with various reagents. For example, the HOMO-LUMO energy gap can suggest the chemical reactivity of the molecule. ulster.ac.uk
By applying these computational methods, a deeper understanding of the structural, energetic, and reactive properties of this compound can be achieved, complementing and guiding experimental work.
Computational Modeling of Reaction Mechanisms for this compound
Computational modeling of reaction mechanisms involves using theoretical principles and computer simulations to map the entire transformation from reactants to products. This process identifies transition states, intermediates, and the lowest energy pathways, offering insights that are often difficult to obtain through experimental means alone.
For 4-(tetrahydrofuran-2-yl)butan-2-ol, a key reaction of interest is its acid-catalyzed intramolecular cyclization (dehydration) to form 2-methyl-1,6-dioxaspiro[4.4]nonane. This reaction is significant in biomass conversion and the synthesis of fine chemicals. Computational models can be built to explore the step-by-step mechanism of this transformation.
Key Steps in Modeling the Reaction:
Reactant and Product Optimization: The three-dimensional structures of the reactant, 4-(tetrahydrofuran-2-yl)butan-2-ol, and the final spiroketal product are geometrically optimized to find their lowest energy conformations.
Protonation Sites: In an acid-catalyzed reaction, the initial step is protonation. Computational models can assess the most likely site of protonation—either the hydroxyl oxygen or the ether oxygen of the tetrahydrofuran ring—by comparing the energies of the resulting protonated species.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure for each elementary step, such as the ring-closing nucleophilic attack of the hydroxyl group and the subsequent loss of a water molecule. The TS represents the highest energy point along the reaction coordinate.
Intermediate Identification: The model searches for any stable intermediates, such as a protonated ether or a carbocation, that may form during the reaction.
Reaction Pathway Mapping: By connecting the optimized structures of the reactant, intermediates, transition states, and product, a complete potential energy surface for the reaction is constructed. This map provides a detailed narrative of the reaction mechanism.
Studies on analogous alcohol dehydration reactions, such as the conversion of butanol to butene or ethers, show that these mechanisms can proceed through different pathways (e.g., E1 or E2 for dehydration, SN1 or SN2 for etherification), and computational modeling is crucial for distinguishing the operative pathway under specific conditions. nsf.govrsc.org For the intramolecular cyclization of 4-(tetrahydrofuran-2-yl)butan-2-ol, the modeling would likely investigate a mechanism involving protonation of the hydroxyl group, followed by an intramolecular SN2-type attack by the furan (B31954) oxygen, leading to the spirocyclic product and elimination of water.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their energies and properties. rsc.org It offers a favorable balance between accuracy and computational cost, making it ideal for studying the reaction pathways of medium-sized organic molecules like 4-(tetrahydrofuran-2-yl)butan-2-ol. nih.gov
For the intramolecular cyclization of 4-(tetrahydrofuran-2-yl)butan-2-ol, a DFT study would provide precise energetic data for the proposed mechanism. A typical reaction coordinate diagram generated from such a study would plot the relative free energy of the system as it progresses from reactant to product.
Illustrative Energy Profile: A hypothetical DFT study on the acid-catalyzed cyclization might yield the following energy profile:
Step 1: Protonation: The reactant alcohol is protonated by an acid catalyst (e.g., H3O+), forming a protonated alcohol intermediate. This step is typically fast and reversible.
Step 2: Cyclization (Rate-Determining Step): The tetrahydrofuran oxygen acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group. This ring-closing step proceeds through a high-energy transition state (TS1). This is often the rate-determining step of the reaction. bcrec.id
Step 3: Deprotonation/Dehydration: The resulting protonated spiroketal intermediate then loses a water molecule and a proton to yield the final neutral product.
The table below presents hypothetical relative free energy values for the stationary points along this reaction pathway, as would be calculated by DFT.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactant + H+ | Initial State | 0.0 |
| Intermediate 1 | Protonated Alcohol | -5.2 |
| Transition State 1 | Cyclization TS | +22.5 |
| Intermediate 2 | Protonated Spiroketal | -10.8 |
| Product + H2O + H+ | Final State | -15.0 |
These DFT calculations provide quantitative confirmation that the reaction is thermodynamically favorable (product is lower in energy than the reactant) and allow for the calculation of theoretical reaction rates based on the activation energy of the rate-determining step. researchgate.netresearchgate.net
Conformational Analysis of this compound through Computational Methods
The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and chemical reactivity. 4-(Tetrahydro-furan-2-yl)butan-2-ol is a flexible molecule with multiple rotatable bonds and a non-planar tetrahydrofuran (THF) ring, leading to a complex conformational landscape.
Computational methods are essential for exploring this landscape to identify the most stable conformers (energy minima). This analysis typically involves:
Systematic or Stochastic Search: The potential energy surface is scanned by systematically rotating all single bonds or by using stochastic methods like molecular dynamics to generate a wide range of possible conformations.
Geometry Optimization: Each generated conformation is then subjected to geometry optimization (often using DFT) to find the nearest local energy minimum.
Energy Calculation and Ranking: The energies of all unique conformers are calculated and ranked to identify the global minimum (the most stable conformer) and other low-energy structures that will be significantly populated at room temperature.
The conformational flexibility of 4-(tetrahydrofuran-2-yl)butan-2-ol arises from two main sources:
THF Ring Puckering: The five-membered THF ring is not flat. It adopts puckered conformations, most commonly the "envelope" (E) and "twist" (T) forms, to relieve ring strain. Computational studies on substituted tetrahydrofurans show that the energy difference between these forms is small, and the preferred pucker can be influenced by the substituents. yorku.cad-nb.info
Side Chain Rotation: There are several single bonds in the butanol side chain (C-C and C-O bonds) around which rotation can occur, leading to numerous staggered and eclipsed arrangements.
| Conformer ID | THF Ring Pucker | Key Dihedral Angle (O-C-C-C) | H-Bonding | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Conf-1 (Global Min.) | Twist (T) | gauche (+) | Yes | 0.00 |
| Conf-2 | Envelope (E) | gauche (+) | Yes | 0.45 |
| Conf-3 | Twist (T) | anti | No | 1.52 |
| Conf-4 | Envelope (E) | anti | No | 1.98 |
| Conf-5 | Twist (T) | gauche (-) | No | 2.30 |
Understanding which conformations are most stable is critical, as the molecule is most likely to react from these low-energy states. The geometry of the most stable conformer can either facilitate or hinder a potential reaction, thereby affecting the activation energy.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which in turn governs its reactivity. Methods like DFT can be used to compute a variety of molecular properties and reactivity descriptors. mdpi.com
Frontier Molecular Orbital (FMO) Theory: FMO theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: Represents the outermost electrons and is associated with the ability of a molecule to act as a nucleophile or electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential.
LUMO: Represents the lowest energy site for accepting electrons and is associated with the ability of a molecule to act as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. hakon-art.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the wavefunction into one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This method allows for the calculation of atomic partial charges, which reveal the electron distribution within the molecule. For 4-(tetrahydrofuran-2-yl)butan-2-ol, NBO analysis would likely show:
Negative partial charges on the two oxygen atoms, identifying them as nucleophilic centers.
A positive partial charge on the hydrogen of the hydroxyl group, indicating its acidic character.
Positive partial charges on the carbons bonded to the oxygens, marking them as potential electrophilic sites.
NBO analysis also quantifies delocalization effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. hakon-art.comresearchgate.net
| Property/Descriptor | Symbol | Formula | Illustrative Value | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.8 eV | Electron-donating ability |
| LUMO Energy | ELUMO | - | +1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.0 eV | High kinetic stability |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -2.8 eV | Electron escaping tendency |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 4.0 eV | Resistance to charge transfer |
| Electrophilicity Index | ω | μ2 / (2η) | 0.98 eV | Global electrophilic nature |
These computational analyses provide a comprehensive, atomistic-level understanding of the structure, stability, and reactivity of 4-(tetrahydrofuran-2-yl)butan-2-ol, guiding the prediction and interpretation of its chemical behavior.
Stereochemistry of 4 Tetrahydro Furan 2 Yl Butan 2 Ol
Chiral Centers and Isomers of 4-(Tetrahydro-furan-2-yl)-butan-2-ol
This compound possesses two chiral centers, which are points in the molecule where four different groups are attached to a carbon atom. The presence of these stereocenters gives rise to multiple stereoisomers.
The first chiral center is at the C2 position of the butanol side chain, where the hydroxyl group is attached. The four different substituents on this carbon are a hydrogen atom, a methyl group, a hydroxyl group, and the -(CH2)2-(tetrahydrofuran-2-yl) group.
The second chiral center is at the C2 position of the tetrahydrofuran (B95107) ring. The four different groups attached to this carbon are a hydrogen atom, the oxygen atom within the ring, the C3 methylene (B1212753) group of the ring, and the butan-2-ol side chain.
Due to the presence of two chiral centers, a maximum of 2^n stereoisomers is possible, where n is the number of chiral centers. In this case, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of enantiomers are diastereomers of each other.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | Configuration at C2 (Butanol) | Configuration at C2 (Tetrahydrofuran) | Relationship |
| 1 | R | R | Enantiomer of (S,S) |
| 2 | S | S | Enantiomer of (R,R) |
| 3 | R | S | Enantiomer of (S,R) |
| 4 | S | R | Enantiomer of (R,S) |
Stereoselective Synthesis Methodologies
The synthesis of specific stereoisomers of this compound requires stereoselective methods that can control the three-dimensional arrangement of atoms at the chiral centers. These methods can be broadly categorized as enantioselective and diastereoselective approaches.
Enantioselective Approaches to this compound
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific literature on the enantioselective synthesis of this compound is not abundant, general strategies for the synthesis of chiral tetrahydrofuran derivatives and secondary alcohols can be applied.
One common approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric aldol (B89426) reactions to set the stereochemistry of the butanol side chain. For instance, the precursor ketone, 4-(tetrahydrofuran-2-yl)butan-2-one, could be subjected to asymmetric hydrogenation using a chiral metal catalyst (e.g., Ru-BINAP) to produce one enantiomer of the alcohol preferentially.
Another powerful technique is enzymatic resolution . A racemic mixture of this compound can be treated with a lipase, which will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. Lipases are known to be effective for the kinetic resolution of secondary alcohols.
Diastereoselective Approaches to this compound
Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. In the context of this compound, this involves controlling the relative stereochemistry between the two chiral centers.
The diastereoselectivity can often be controlled during the formation of the carbon-carbon bond linking the side chain to the ring or during the cyclization to form the tetrahydrofuran ring. For example, a substrate-controlled diastereoselective approach could involve a reaction where an existing chiral center in a precursor molecule directs the formation of a new chiral center.
Furthermore, the hydrogenation of a furan (B31954) precursor, such as 4-(furan-2-yl)butan-2-ol, can lead to different diastereomers of this compound. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the furan ring reduction relative to the existing stereocenter on the butanol side chain.
Control of Stereochemistry in Reactions Involving this compound
When this compound is used as a starting material in subsequent reactions, the existing stereocenters can influence the stereochemical outcome of the reaction. This is known as substrate-controlled stereoselection.
For reactions occurring at the hydroxyl group of the butanol side chain, such as oxidation to a ketone or esterification, the chiral center at C2 of the tetrahydrofuran ring can exert a diastereoselective influence. The bulky tetrahydrofuran ring can sterically hinder one face of the molecule, directing the incoming reagent to the less hindered face.
Conversely, reactions that involve the tetrahydrofuran ring could be influenced by the stereochemistry at the C2 position of the butanol side chain. The spatial arrangement of the side chain can affect the accessibility of reagents to the ring.
Optical Activity Studies and Determination of Enantiomeric Excess (ee) of this compound
Enantiomers of a chiral compound rotate plane-polarized light in equal but opposite directions. This property is known as optical activity. A solution containing a single enantiomer of this compound will be optically active, while a racemic mixture (an equal mixture of both enantiomers) will be optically inactive.
The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. Several techniques can be used to determine the enantiomeric excess of a sample of this compound.
One common method is chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, the enantiomers of the compound can be separated and their relative peak areas can be used to calculate the enantiomeric excess.
Another powerful technique for determining the absolute configuration and enantiomeric excess of chiral alcohols is Mosher's ester analysis . In this method, the chiral alcohol is reacted with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The ¹H NMR spectra of these diastereomers will show distinct chemical shifts for protons near the chiral center, allowing for the determination of the absolute configuration and the calculation of the enantiomeric excess.
Advanced Analytical Characterization of 4 Tetrahydro Furan 2 Yl Butan 2 Ol
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Spectroscopic techniques are fundamental to the detailed molecular characterization of 4-(Tetrahydro-furan-2-yl)-butan-2-ol. Advanced applications of these methods provide deep insights into its atomic connectivity, stereochemistry, and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. mdpi.com For a molecule with multiple chiral centers and complex proton and carbon environments like this compound, advanced 1D and 2D NMR pulse sequences are essential for complete signal assignment.
¹H NMR: A standard one-dimensional proton NMR spectrum would provide initial information, but significant signal overlap is expected, particularly for the methylene (B1212753) protons of the tetrahydrofuran (B95107) ring and the butanol chain.
¹³C NMR: A one-dimensional carbon NMR spectrum, often proton-decoupled, would show distinct signals for each of the eight carbon atoms in the molecule.
Advanced Pulse Sequences: To resolve ambiguities, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons along the carbon skeleton. It would be crucial for differentiating the protons within the butanol chain and linking them to the tetrahydrofuran ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for establishing the connectivity between the butanol side chain and the tetrahydrofuran ring, for instance, by showing a correlation from the protons on C5 to the carbons on the butanol chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining the relative stereochemistry of the molecule's chiral centers.
Computational Predictions: The prediction of NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), serves as a powerful complementary tool for structural elucidation. rsc.orgnih.gov By calculating the magnetic shielding tensors for a proposed molecular geometry, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov Comparing these predicted spectra with the experimental data can help to confirm structural assignments and even distinguish between different stereoisomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| C1 (CH₃) | ~1.2 | ~23 | Methyl group attached to the carbinol carbon. |
| C2 (CH-OH) | ~3.8 | ~68 | Carbinol carbon, deshielded by the hydroxyl group. |
| C3 (CH₂) | ~1.5 - 1.7 | ~38 | Methylene group adjacent to the carbinol. |
| C4 (CH₂) | ~1.6 - 1.8 | ~30 | Methylene group adjacent to the THF ring. |
| C5 (CH) | ~3.9 | ~78 | THF carbon attached to the butanol chain and the ring oxygen. |
| C6 (CH₂) | ~1.8 - 2.0 | ~26 | THF methylene group. |
| C7 (CH₂) | ~1.9 - 2.1 | ~29 | THF methylene group. |
| C8 (CH₂) | ~3.7 - 3.9 | ~68 | THF methylene group adjacent to the ring oxygen. |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. For structural elucidation, analyzing the fragmentation patterns resulting from techniques like Electron Ionization (EI) is crucial.
The molecular ion ([M]⁺•) of this compound would be observed at m/z 144. However, this peak may be of low intensity due to the molecule's propensity to fragment. docbrown.info The fragmentation pathway can be predicted by considering the lability of certain bonds.
Key Fragmentation Pathways:
Alpha-Cleavage: This is a common pathway for alcohols. libretexts.org Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group can occur in two ways:
Loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 129.
Loss of the tetrahydrofurylethyl radical (•CH₂CH₂-THF, 99 Da) to yield a stable, oxygen-containing fragment [CH₃CHOH]⁺ at m/z 45. This is often a very prominent peak for secondary alcohols. libretexts.org
Loss of Water: Alcohols readily lose a molecule of water (H₂O, 18 Da) under EI conditions, which would lead to a fragment ion at m/z 126. libretexts.org
Ring Cleavage of Tetrahydrofuran: The tetrahydrofuran ring can undergo fragmentation. A primary route involves the cleavage of the C-O bond followed by the loss of the C₄H₇O• radical, or cleavage can be initiated at the C5 position. A characteristic fragment for 2-substituted tetrahydrofurans is the formation of a furanium ion at m/z 71.
Side-Chain Cleavage: Cleavage of the C4-C5 bond would result in the formation of a tetrahydrofuryl cation at m/z 71 and a butan-2-ol radical.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 129 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical. |
| 126 | [M - H₂O]⁺• | Dehydration, loss of water. |
| 71 | [C₄H₇O]⁺ | Cleavage of the C4-C5 bond, forming the tetrahydrofuryl cation. |
| 45 | [CH₃CHOH]⁺ | Alpha-cleavage, loss of the tetrahydrofurylethyl radical. Often the base peak. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent feature would be a strong, broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info Strong C-H stretching absorptions from the alkyl portions would appear just below 3000 cm⁻¹. A distinct and strong C-O stretching band for the secondary alcohol would be expected around 1100 cm⁻¹. Additionally, the asymmetric C-O-C stretching of the tetrahydrofuran ether group would produce a strong absorption, typically around 1070 cm⁻¹. udayton.edu
Raman Spectroscopy: The Raman spectrum would provide complementary information. While the O-H stretch is typically weak in Raman, the C-H stretching vibrations (~2850-3000 cm⁻¹) and the C-C skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) would be well-defined. mdpi.com The symmetric C-O-C stretching of the ether ring often gives a strong Raman signal, which would be useful for confirming the cyclic ether structure. mdpi.com
Table 3: Key Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| O-H Stretch (Alcohol) | 3550 - 3200 | Strong, Broad | Weak |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Strong |
| C-O Stretch (Alcohol) | ~1100 | Strong | Medium |
| C-O-C Stretch (Ether) | ~1070 | Strong | Medium-Strong |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.
Given its molecular weight and the presence of a hydroxyl group, this compound is sufficiently volatile for analysis by Gas Chromatography (GC).
Gas Chromatography (GC): A GC system equipped with a Flame Ionization Detector (FID) is a robust method for determining the purity of a sample. The compound would be separated from other volatile components on a capillary column, typically one with a mid-polarity stationary phase to effectively resolve isomers and related impurities. The purity is determined by calculating the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful tool for both separation and identification. As components elute from the GC column, they are introduced into the MS, where they are ionized and fragmented. imreblank.ch This allows for the confirmation of the identity of the main peak by matching its mass spectrum with the fragmentation patterns discussed previously. Furthermore, the mass spectra of any impurity peaks can be analyzed to identify their structures, which is invaluable for process optimization and quality control. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for analyzing less volatile impurities or for preparative-scale purification.
For this compound, a reversed-phase HPLC method would be most common. shimadzu.com A C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. google.com
A key challenge for this compound is detection. As it lacks a significant UV chromophore, a standard UV-Vis detector would offer very low sensitivity. More universal detectors are required:
Refractive Index (RI) Detector: Senses changes in the refractive index of the eluent as the analyte passes through. It is a universal detector but is sensitive to temperature and gradient changes.
Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is more sensitive than RI and is compatible with gradient elution.
Charged Aerosol Detector (CAD): Similar to ELSD but charges the aerosol particles, providing a response that is more uniform regardless of the analyte's chemical structure.
HPLC is crucial for assessing the presence of non-volatile impurities, such as oligomers or starting materials, that would not be detected by GC analysis.
Table 4: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic; Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
Chiral Chromatography for Enantiomeric Separation and Analysis of this compound
The presence of two chiral centers in this compound gives rise to four possible stereoisomers. Chiral chromatography is an indispensable tool for the separation and quantification of these enantiomers and diastereomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are powerful techniques for achieving this separation.
The selection of the appropriate chiral stationary phase is critical for effective enantiomeric resolution. For compounds with structural similarities to this compound, which contains both hydroxyl and ether functionalities, polysaccharide-based and cyclodextrin-based CSPs have proven to be effective.
Gas Chromatography (GC): Chiral GC, particularly with columns coated with cyclodextrin (B1172386) derivatives, is a highly selective method for the analysis of volatile chiral compounds. chromatographyonline.com The hydroxyl group in this compound may require derivatization, for instance, by acylation, to improve its volatility and interaction with the CSP. The choice of the specific cyclodextrin derivative (e.g., permethylated, perphenylated) can significantly influence the separation efficiency. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds without the need for derivatization. For the separation of the stereoisomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice. researchgate.net The separation can be performed in either normal-phase or reversed-phase mode, with the choice of mobile phase affecting the resolution and retention times.
A hypothetical chiral HPLC separation of the enantiomers of a specific diastereomer of this compound is presented in the table below. This data is illustrative and based on typical separations of similar chiral alcohols.
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | > 2.0 |
X-ray Crystallography for Absolute Configuration Determination of this compound (if applicable to solid forms)
While chiral chromatography can effectively separate enantiomers, it does not directly reveal their absolute configuration (i.e., the R/S designation at each chiral center). X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal of the compound or a derivative can be obtained. taylorandfrancis.com
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of a detailed electron density map, from which the precise spatial arrangement of the atoms can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous assignment of the absolute configuration.
Although no published crystal structure for this compound is currently available, the successful application of this technique to structurally related compounds, such as (2S)-4-(4-hydroxyphenyl)butan-2-ol, demonstrates its feasibility. nih.govresearchgate.net For this related compound, crystallization from a chloroform/methanol mixture yielded crystals suitable for X-ray diffraction analysis, which unequivocally established its absolute configuration. nih.govresearchgate.net
Should this compound or a suitable crystalline derivative be prepared, a similar crystallographic analysis could be performed. The key experimental parameters and outcomes of such an analysis would be expected to be analogous to those reported for similar butan-2-ol derivatives. A representative summary of the type of data that would be obtained from such an analysis is provided in the table below, based on the published data for (2S)-4-(4-hydroxyphenyl)butan-2-ol. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions | a = 7.2342(2) Å, b = 6.3815(2) Å, c = 9.9419(4) Å, β = 92.216(2)° |
| Radiation | Cu Kα |
| Temperature | 100 K |
| Flack Parameter | -0.03(17) |
The Flack parameter, being close to zero, would provide strong evidence for the correctness of the assigned absolute configuration. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
